molecular formula C6H6F3N3 B1322764 N-methyl-4-(trifluoromethyl)pyrimidin-2-amine CAS No. 1193721-39-9

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B1322764
CAS No.: 1193721-39-9
M. Wt: 177.13 g/mol
InChI Key: WIQCREASEVWQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine: is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the nitrogen atom and a trifluoromethyl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-4-(trifluoromethyl)pyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the trifluoromethyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine is unique due to the presence of both a methyl group and a trifluoromethyl group on the pyrimidine ring. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications .

Properties

IUPAC Name

N-methyl-4-(trifluoromethyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-10-5-11-3-2-4(12-5)6(7,8)9/h2-3H,1H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQCREASEVWQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=CC(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.